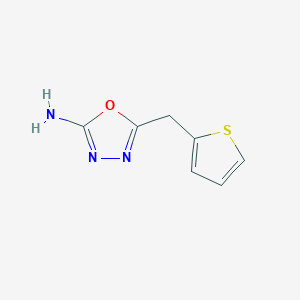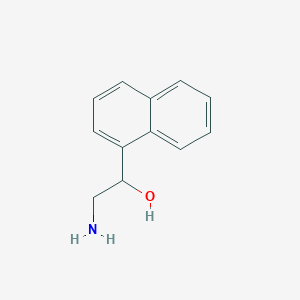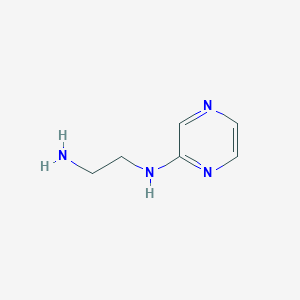![molecular formula C15H14BrNO B1283773 N-[(4-ブロモフェニル)(フェニル)メチル]アセトアミド CAS No. 5580-51-8](/img/structure/B1283773.png)
N-[(4-ブロモフェニル)(フェニル)メチル]アセトアミド
説明
N-[(4-Bromophenyl)(phenyl)methyl]acetamide is a chemical compound that is part of a broader class of acetamides, which are characterized by the presence of an acetamide group (-CONH2) attached to an aromatic ring. While the specific compound N-[(4-Bromophenyl)(phenyl)methyl]acetamide is not directly discussed in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the behavior and properties of such molecules.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the acetylation of aniline derivatives. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration of p-acetamidophenol, followed by optimization of reaction conditions to achieve high yields . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide is synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of N-[(4-Bromophenyl)(phenyl)methyl]acetamide could potentially be carried out through analogous acetylation reactions using appropriate bromophenyl and phenyl precursors.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the dihedral angles between the aromatic rings and the acetamide group. For instance, the 4-bromophenyl fragment in 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide makes a significant dihedral angle with the acetamide unit, indicating the presence of steric interactions that influence the overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction potential of such compounds.
Chemical Reactions Analysis
Acetamide derivatives participate in various chemical reactions, including hydrogen bonding and halogen bonding, which are critical for their reactivity and applications. For example, in the crystal structure of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, N-H...O hydrogen bonds and weak C-H...O and C-H...F interactions form infinite chains, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the substituents attached to the aromatic rings. The presence of halogen atoms, such as bromine, can significantly affect the compound's polarity, solubility, and reactivity. For instance, the introduction of a bromine atom in the 4-position of the phenyl ring can enhance the compound's ability to participate in halogen bonding, which can be exploited in crystal engineering and drug design . Additionally, the vibrational and quantum chemical properties of these compounds can be studied using spectroscopic methods and computational chemistry to gain further insights into their behavior .
科学的研究の応用
抗菌活性
“N-[(4-ブロモフェニル)(フェニル)メチル]アセトアミド”誘導体は、その潜在的な抗菌活性について研究されてきました。 合成された化合物は、細菌(グラム陽性およびグラム陰性)および真菌種に対するinvitro抗菌活性について評価されました 。これは、これらの化合物が新しい抗菌剤の開発に使用できることを示唆しています。
抗癌活性
これらの化合物は、その抗癌活性についても評価されてきました。 具体的には、スルホロダミンB(SRB)アッセイによって、エストロゲン受容体陽性ヒト乳がん細胞株(MCF7)に対して試験されました 。これは、がん治療における潜在的な用途を示しています。
分子ドッキング研究
分子ドッキング研究は、Schrödinger v11.5を使用して、活性化合物の受容体との結合様式を調べるために実施されました 。これは、これらの化合物が合理的薬物設計のリード化合物として使用できることを示唆しています。
抗増殖剤
これらの化合物は、将来の抗増殖剤として参照されてきました 。これは、がんなどの細胞の制御されていない増殖を特徴とする疾患の治療に使用できることを示唆しています。
Safety and Hazards
Safety precautions for handling “N-[(4-Bromophenyl)(phenyl)methyl]acetamide” include wearing an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
N-[(4-bromophenyl)-phenylmethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(18)17-15(12-5-3-2-4-6-12)13-7-9-14(16)10-8-13/h2-10,15H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNATQUGXSUBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574050 | |
| Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5580-51-8 | |
| Record name | N-[(4-Bromophenyl)(phenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60574050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
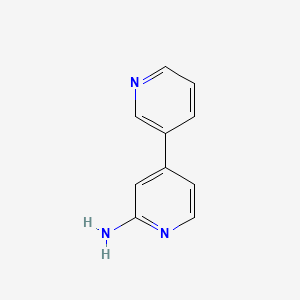
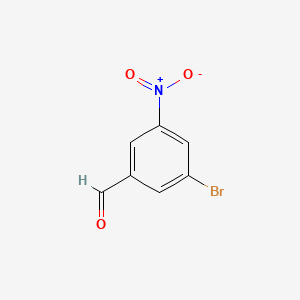

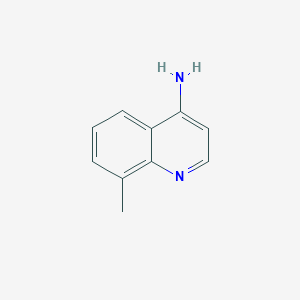
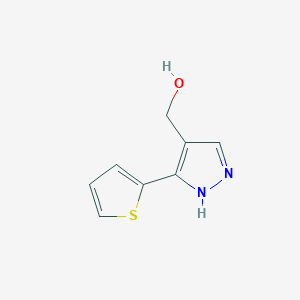



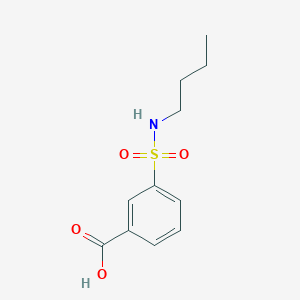
![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
